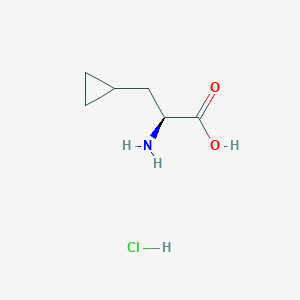
L-beta-Cyclopropylalanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-beta-Cyclopropylalanine hydrochloride is a non-natural amino acid derivative that has been widely used in scientific research. It is a cyclopropane-containing amino acid that has unique properties and has been found to have various applications in the field of biochemistry and pharmacology.
Mechanism Of Action
L-beta-Cyclopropylalanine hydrochloride acts as a structural analogue of natural amino acids, which allows it to interact with proteins in a unique way. It has been found to affect protein stability and folding, as well as the activity of enzymes that catalyze amide bond hydrolysis. L-beta-Cyclopropylalanine hydrochloride has also been shown to affect the binding of ligands to proteins, which can have implications for drug design.
Biochemical And Physiological Effects
L-beta-Cyclopropylalanine hydrochloride has been found to have various biochemical and physiological effects. It has been shown to affect protein stability and folding, as well as the activity of enzymes that catalyze amide bond hydrolysis. Additionally, it has been found to affect the binding of ligands to proteins, which can have implications for drug design. L-beta-Cyclopropylalanine hydrochloride has also been found to have potential therapeutic applications, including as a treatment for cancer and other diseases.
Advantages And Limitations For Lab Experiments
L-beta-Cyclopropylalanine hydrochloride has several advantages for lab experiments. It is a non-natural amino acid derivative that can be used to modify proteins in a unique way, which can provide insights into protein structure and function. Additionally, it has been found to have potential therapeutic applications, which can be explored in lab experiments. However, L-beta-Cyclopropylalanine hydrochloride also has limitations, including its relatively high cost and the difficulty of synthesizing it in large quantities.
Future Directions
There are several future directions for research involving L-beta-Cyclopropylalanine hydrochloride. One direction is to explore its potential therapeutic applications, including as a treatment for cancer and other diseases. Another direction is to study its effects on protein stability and folding in more detail, which can provide insights into the mechanisms of protein function. Additionally, L-beta-Cyclopropylalanine hydrochloride can be used to design new drugs, which can have implications for the treatment of various diseases.
Synthesis Methods
L-beta-Cyclopropylalanine hydrochloride can be synthesized using various methods. One of the most common methods is the reaction of ethyl 2-bromoacetate with cyclopropylamine, followed by hydrolysis and decarboxylation. Another method involves the reaction of cyclopropylamine with ethyl chloroformate, followed by hydrolysis and decarboxylation. The synthesized product is then purified and converted into hydrochloride salt.
Scientific Research Applications
L-beta-Cyclopropylalanine hydrochloride has been used in various scientific research applications. It has been found to be a useful tool for studying protein structure and function, as well as for designing new drugs. It has also been used as a substrate for enzymes that catalyze the hydrolysis of amide bonds. Additionally, L-beta-Cyclopropylalanine hydrochloride has been used to study the effects of cyclopropane-containing amino acids on protein stability and folding.
properties
IUPAC Name |
(2S)-2-amino-3-cyclopropylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAANNBRVRNYCJ-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-beta-Cyclopropylalanine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate](/img/structure/B2998630.png)



![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)

methanone](/img/structure/B2998640.png)

![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)
![N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide](/img/structure/B2998644.png)

![Tert-butyl 4-[4-[[(2-chloroacetyl)amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2998646.png)
![[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B2998648.png)
